Superior Anti-EBOV Potency vs Analogs
Ebov-IN-7 demonstrates significantly greater inhibitory potency against EBOV-GP pseudotyped virus (pEBOV) than its closest analogs from the same chemical series. Its IC50 value of 2.04 μM is over 2-fold more potent than that of EBOV-IN-5 (IC50 = 4.69 μM) [1]. The difference is even more pronounced when compared to EBOV-IN-4 and EBOV-IN-8, which only achieved partial inhibition of 64.9% and 62.1%, respectively, at a much higher concentration of 10 μM [2][3]. This makes Ebov-IN-7 the most potent inhibitor among this set of structurally related compounds.
EBOV-IN-4/8: ~65% inhib. @ 10 µM
| Evidence Dimension | Inhibition of EBOV-GP pseudotyped virus (pEBOV) infection |
|---|---|
| Target Compound Data | IC50 = 2.04 μM |
| Comparator Or Baseline | EBOV-IN-5 (IC50 = 4.69 μM); EBOV-IN-4 (64.9% inhibition @ 10 μM); EBOV-IN-8 (62.1% inhibition @ 10 μM) |
| Quantified Difference | Ebov-IN-7 is 2.3-fold more potent than EBOV-IN-5; Ebov-IN-7 achieves >98% inhibition at 10 μM compared to ~65% for EBOV-IN-4 and EBOV-IN-8. |
| Conditions | Lentiviral EBOV-GP pseudotyped virus assay; 10 μM compound concentration for partial inhibition data. |
Why This Matters
Higher potency translates to a lower effective concentration, which is a key advantage in minimizing off-target effects and improving the therapeutic window in advanced research models.
- [1] TargetMol. EBOV-IN-5 Technical Datasheet. View Source
- [2] TargetMol. EBOV-IN-4 Technical Datasheet. View Source
- [3] TargetMol. EBOV-IN-8 Technical Datasheet. View Source
